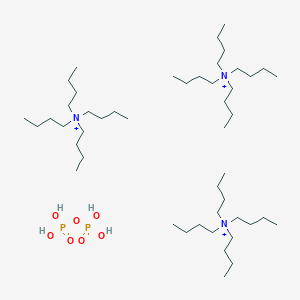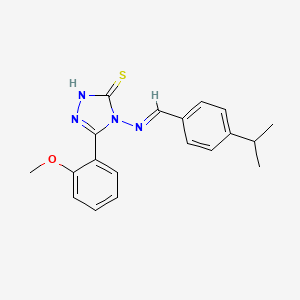
Sodium L-lactate-2-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium L-lactate-2-d1: is a deuterated form of sodium L-lactate, where one of the hydrogen atoms is replaced by deuterium. The compound has a molecular formula of CH3CD(OH)COONa and a molecular weight of 113.07 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium L-lactate-2-d1 can be synthesized by the deuteration of L-lactic acid followed by neutralization with sodium hydroxide. The deuteration process involves the replacement of a hydrogen atom with deuterium, typically using deuterium oxide (D2O) as the deuterium source .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration of L-lactic acid, followed by purification and neutralization processes. The compound is often produced in solution form with a concentration of 45-55% (w/w) in water .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium L-lactate-2-d1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyruvate using oxidizing agents.
Reduction: It can be reduced to propionic acid under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Pyruvate
Reduction: Propionic acid
Substitution: Various substituted lactates depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Sodium L-lactate-2-d1 has diverse applications in scientific research, including:
Wirkmechanismus
Sodium L-lactate-2-d1 exerts its effects through various mechanisms:
Metabolic Pathways: It is metabolized to carbon dioxide and water, consuming hydrogen cations in the process.
Signaling Molecules: Acts as a signaling molecule in cellular metabolism, influencing immune cell functions and stress response mechanisms.
Neuroprotection: Activates stress response pathways, including the Nrf2/Keap1/ARE system.
Vergleich Mit ähnlichen Verbindungen
Sodium L-lactate: Non-deuterated form with similar chemical properties but without the isotopic labeling.
Sodium D-lactate: The D-isomer of sodium lactate, differing in stereochemistry.
Sodium DL-lactate: A racemic mixture of both L- and D-isomers.
Uniqueness: Sodium L-lactate-2-d1 is unique due to its deuterium labeling, which makes it valuable for isotopic studies and tracing metabolic pathways. This isotopic substitution provides distinct advantages in analytical techniques like mass spectrometry and NMR spectroscopy .
Eigenschaften
Molekularformel |
C3H5NaO3 |
|---|---|
Molekulargewicht |
113.07 g/mol |
IUPAC-Name |
sodium;(2S)-2-deuterio-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i2D; |
InChI-Schlüssel |
NGSFWBMYFKHRBD-QEKRQAICSA-M |
Isomerische SMILES |
[2H][C@](C)(C(=O)[O-])O.[Na+] |
Kanonische SMILES |
CC(C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate](/img/structure/B12057780.png)

![[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride](/img/structure/B12057797.png)


![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)
![[13C3D4]-N-Boc-L-Alanine](/img/structure/B12057818.png)


![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
